molecular formula C13H20N2O B13884937 N-methyl-2-morpholin-4-yl-2-phenylethanamine

N-methyl-2-morpholin-4-yl-2-phenylethanamine

Cat. No.: B13884937
M. Wt: 220.31 g/mol
InChI Key: YUUHACRHCLRCAZ-UHFFFAOYSA-N
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Description

N-methyl-2-morpholin-4-yl-2-phenylethanamine is a chemical compound with the molecular formula C13H20N2O It is known for its unique structure, which includes a morpholine ring, a phenyl group, and a methyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-morpholin-4-yl-2-phenylethanamine typically involves the reaction of morpholine with phenylethylamine in the presence of a methylating agent. One common method includes the use of formaldehyde and formic acid as reagents to facilitate the methylation process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation and recrystallization are employed to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-morpholin-4-yl-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted morpholine or phenylethanamine derivatives.

Scientific Research Applications

N-methyl-2-morpholin-4-yl-2-phenylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-methyl-2-morpholin-4-yl-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-morpholin-4-ylethanamine
  • N-methyl-2-morpholin-4-ylethanamine
  • 2-(3-methylphenyl)-2-morpholin-4-ylethanamine

Uniqueness

N-methyl-2-morpholin-4-yl-2-phenylethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-methyl-2-morpholin-4-yl-2-phenylethanamine

InChI

InChI=1S/C13H20N2O/c1-14-11-13(12-5-3-2-4-6-12)15-7-9-16-10-8-15/h2-6,13-14H,7-11H2,1H3

InChI Key

YUUHACRHCLRCAZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

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